1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one
Description
Contextualization within Contemporary Organic and Materials Chemistry
In contemporary organic chemistry, the synthesis of aryl thioethers is a topic of significant importance. These compounds are recognized for their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The development of efficient and sustainable methods for the formation of the carbon-sulfur bond is a major research focus, with numerous strategies being explored, from traditional cross-coupling reactions to more recent photochemical and electrochemical approaches.
From a materials science perspective, sulfur-containing polymers and small molecules are gaining attention for their unique electronic and optical properties. Poly(arylene sulfide)s, for example, are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The incorporation of specific functionalities, such as the acetyl group present in 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one, can be a strategy to modulate the properties of these materials, for instance, by altering their solubility, processability, or ability to coordinate with metal ions.
Elucidation of Key Structural Motifs and Their Research Significance
The Acetophenone (B1666503) Core: Aryl ketones, and specifically acetophenones, are widely used as intermediates in the synthesis of a vast array of organic compounds, including many pharmaceuticals and fragrances. The acetyl group is a versatile handle for further chemical transformations, such as α-functionalization, reduction, or condensation reactions, allowing for the construction of more complex molecular architectures.
The Thioether Linkage: The thioether (or sulfide) linkage is a key structural element in numerous biologically active compounds and functional materials. Compared to its oxygen analog (an ether), the thioether bond is generally less polarized, more nucleophilic, and susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can dramatically alter the biological and physical properties of the molecule. This reactivity makes the thioether moiety a site for metabolic transformations in biological systems and a point of chemical modification in materials design.
The Cyclopentyl Group: The cyclopentyl group is a non-polar, alicyclic substituent that can influence the physical and biological properties of a molecule. In medicinal chemistry, the introduction of a cyclopentyl group can enhance metabolic stability, improve lipophilicity, and provide a rigid scaffold to orient other functional groups for optimal interaction with biological targets. Its three-dimensional shape can play a crucial role in dictating the conformational preferences of the molecule.
The combination of these three motifs in a single molecule makes this compound a promising platform for the development of new chemical entities with tailored properties.
Overview of Current Research Trends and Unaddressed Scholarly Questions
Current research in areas related to this compound is focused on several key themes:
Green Synthesis: There is a strong drive to develop more environmentally benign methods for the synthesis of aryl thioethers. This includes the use of earth-abundant metal catalysts (e.g., copper, iron) as alternatives to precious metals like palladium, the development of catalyst-free reactions, and the use of greener solvents and energy sources (e.g., visible light).
Thiol-Free Reagents: The use of thiols in synthesis is often complicated by their unpleasant odor and propensity for oxidation. Consequently, a significant area of research is the development of thiol-free sulfur sources for the synthesis of thioethers.
Late-Stage Functionalization: The ability to introduce the cyclopentylsulfanyl group onto a pre-existing acetophenone scaffold in the later stages of a synthetic sequence is highly desirable. This "late-stage functionalization" approach allows for the rapid diversification of complex molecules and the efficient synthesis of analogs for structure-activity relationship studies.
Several scholarly questions remain unaddressed and represent opportunities for future research:
What are the most efficient and scalable synthetic routes to this compound and its derivatives?
What are the detailed photophysical and electronic properties of this compound, and how can they be tuned by modifying its structure?
What is the full spectrum of biological activities of this class of compounds?
Can this compound serve as a monomer or precursor for the synthesis of novel sulfur-containing polymers with enhanced properties?
Scope and Objectives of Academic Investigations into the Compound
Academic investigations into this compound and related structures are likely to pursue the following objectives:
Synthetic Methodology: To develop and optimize novel synthetic methods for the preparation of this and related aryl alkyl thioethers, with a focus on efficiency, selectivity, and sustainability.
Structural and Property Characterization: To thoroughly characterize the structural, spectroscopic, and physicochemical properties of the compound. This includes detailed NMR and IR spectroscopy, as well as computational studies to understand its conformational preferences and electronic structure.
Exploration of Reactivity: To investigate the chemical reactivity of the different functional groups within the molecule, including the acetyl group, the thioether linkage, and the aromatic ring, to unlock its potential as a versatile building block in organic synthesis.
Evaluation of Potential Applications: To screen this compound and its derivatives for potential applications in areas such as medicinal chemistry (e.g., as antimicrobial or anticancer agents), agrochemistry, and materials science (e.g., as components of functional polymers or liquid crystals).
Detailed Research Findings
While specific research articles focusing solely on this compound are not abundant in the current literature, a wealth of information on its constituent parts and analogous structures allows for a detailed projection of its properties and potential.
Synthesis: The synthesis of this compound can be envisioned through several established synthetic strategies. A common approach would be the nucleophilic aromatic substitution of a suitable 4-substituted acetophenone with cyclopentanethiolate. Alternatively, modern cross-coupling reactions offer a powerful alternative. For instance, a palladium-catalyzed coupling of 4-bromoacetophenone with cyclopentanethiol (B157770) would be a viable route. Another plausible method is the Friedel-Crafts acylation of cyclopentyl phenyl sulfide (B99878) with acetyl chloride in the presence of a Lewis acid catalyst.
Table 1: Plausible Synthetic Routes to this compound
| Reaction Type | Starting Materials | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Fluoroacetophenone, Cyclopentanethiol | Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), elevated temperature |
| Palladium-Catalyzed Cross-Coupling | 4-Bromoacetophenone, Cyclopentanethiol | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Inert solvent (e.g., Toluene), elevated temperature |
| Friedel-Crafts Acylation | Cyclopentyl phenyl sulfide, Acetyl chloride | Lewis acid (e.g., AlCl₃) | Anhydrous, non-polar solvent (e.g., CH₂Cl₂) |
Spectroscopic Characterization: The structural features of this compound would give rise to a characteristic spectroscopic signature. The infrared (IR) spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. The C-S stretching vibration would likely appear in the fingerprint region. In the ¹H NMR spectrum, distinct signals would be observed for the methyl protons of the acetyl group, the aromatic protons, and the protons of the cyclopentyl ring. The ¹³C NMR spectrum would similarly show characteristic resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl group.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Key Expected Signals |
|---|---|
| ¹H NMR | Singlet for -CH₃ (δ ≈ 2.5 ppm), Multiplets for aromatic protons (δ ≈ 7.2-7.9 ppm), Multiplets for cyclopentyl protons (δ ≈ 1.5-3.5 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ≈ 197 ppm), Aromatic carbons (δ ≈ 128-145 ppm), Cyclopentyl carbons (δ ≈ 25-45 ppm), Methyl carbon (δ ≈ 26 ppm) |
| IR (cm⁻¹) | C=O stretch (≈ 1680), Aromatic C-H stretch (≈ 3050), Aliphatic C-H stretch (≈ 2850-2950), C-S stretch (fingerprint region) |
Potential Applications: Based on the known biological activities of related acetophenone and thioether derivatives, this compound could be investigated for a range of pharmacological properties. For instance, various substituted acetophenones have shown antimicrobial, anti-inflammatory, and anticancer activities. nih.govglobethesis.com The thioether moiety is also present in a number of approved drugs. In materials science, the combination of the aromatic ketone and the thioether linkage could be exploited in the design of novel polymers with specific thermal, mechanical, or optical properties.
Table 3: Potential Areas of Application and Research Focus
| Field | Potential Application/Research Focus | Rationale based on Structural Motifs |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory agent | Acetophenone and thioether moieties are present in various bioactive compounds. nih.govglobethesis.com |
| Agrochemicals | Fungicide, Herbicide | Substituted acetophenones have been explored for their phytotoxic properties. |
| Materials Science | Monomer for high-performance polymers, Component of liquid crystals, Ligand for metal-organic frameworks | Aryl sulfide units contribute to thermal stability; the overall structure may exhibit mesogenic properties. |
Precursor Synthesis and Starting Material Considerations
The successful synthesis of the target molecule hinges on the availability and reactivity of its constituent parts: a functionalized phenyl ring and a cyclopentyl sulfur group. The primary precursors are typically a 4-acetylphenyl component and a cyclopentylthiol or cyclopentyl halide component.
The construction of this compound can be approached from several retrosynthetic disconnections, which dictate the required precursors.
Phenyl Intermediates : The most common phenyl precursors are electrophilic derivatives of acetophenone. 4-Fluoroacetophenone and 4-bromoacetophenone are widely available and serve as excellent substrates for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, respectively. In these scenarios, the acetyl group is already in place, and the final step is the formation of the C-S bond. An alternative phenyl precursor is 4-mercaptophenylethanone, where the thiol group acts as a nucleophile to react with an electrophilic cyclopentyl source.
Cyclopentyl Intermediates : The choice of the cyclopentyl intermediate is determined by the chosen phenyl precursor.
Cyclopentanethiol : This nucleophilic reagent is used for reaction with electrophilic phenyl compounds like 4-fluoroacetophenone.
Cyclopentyl Halides : Reagents such as cyclopentyl bromide or iodide are electrophilic and are suitable for reaction with nucleophilic thiophenols, like 4-mercaptophenylethanone, in classic S-alkylation reactions.
Cyclopentyl Grignard Reagents : For certain cross-coupling strategies, a Grignard reagent like cyclopentylmagnesium bromide can be prepared to react with a sulfenyl chloride, generated in situ from a thiophenol. organic-chemistry.orgwikipedia.org
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. Key variables include reagent stoichiometry, solvent, temperature, and choice of base or catalyst.
For a typical S-alkylation reaction between 4-mercaptophenylethanone and a cyclopentyl halide, the stoichiometry of the base is critical. An insufficient amount of base will result in incomplete deprotonation of the thiol, slowing the reaction, while a large excess can lead to side reactions. The choice of solvent can influence reaction rates; polar aprotic solvents like DMF or THF are often effective. researchgate.net
In metal-catalyzed cross-coupling reactions, the outcome is highly dependent on the precise ratio of the catalyst, ligand, and base. For instance, in a palladium-catalyzed thiolation, catalyst loading is often kept low (e.g., 0.2-1 mol%) to balance efficiency and cost. youtube.com The temperature must be carefully controlled to ensure catalytic activity without promoting catalyst degradation or undesirable side reactions.
| Parameter | Factor to Optimize | Typical Range/Options | Rationale |
| Stoichiometry | Base to Thiol Ratio | 1.0 to 1.5 equivalents | Ensures complete deprotonation of the thiol for nucleophilic attack. researchgate.net |
| Aryl Halide to Thiol Ratio | 1.0 to 1.2 equivalents | A slight excess of the less expensive reagent can drive the reaction to completion. | |
| Solvent | Polarity and Aprotic/Protic nature | THF, DMF, Acetonitrile (B52724), Toluene | Solvent choice affects reagent solubility and the rate of SN2, SNAr, or cross-coupling reactions. researchgate.net |
| Temperature | Reaction Rate vs. Stability | Room Temperature to 130 °C | Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products. organic-chemistry.org |
| Catalyst | Catalyst Loading (for cross-coupling) | 0.2 mol% to 5 mol% | Balances reaction efficiency with the cost and potential for metal contamination of the product. youtube.com |
| Base | Strength and Type (for cross-coupling) | K₂CO₃, Cs₂CO₃, NaOtBu | The base is crucial for the catalytic cycle, particularly in the transmetalation or reductive elimination steps. |
Core Synthetic Strategies for the Formation of the this compound Skeleton
The central challenge in synthesizing the target molecule is the formation of the aryl thioether bond. Several robust methodologies are available for this transformation.
A classic approach in aromatic chemistry, the Friedel-Crafts acylation, can be envisioned for the synthesis of this compound. researchgate.net This strategy involves introducing the acetyl group onto a pre-formed cyclopentyl phenyl sulfide ring.
The reaction proceeds by treating cyclopentyl phenyl sulfide with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgwikipedia.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the thioether, leading to the formation of the ketone product. researchgate.net A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents over-acylation. wikipedia.org The thioether group is an ortho-, para-director, leading to the desired para-substituted product.
| Reagent | Role | Example | Reference |
| Aromatic Substrate | Nucleophile | Cyclopentyl phenyl sulfide | N/A |
| Acylating Agent | Electrophile Precursor | Acetyl chloride (CH₃COCl) | rsc.org |
| Catalyst | Lewis Acid | Aluminum chloride (AlCl₃) | researchgate.netwikipedia.org |
| Solvent | Inert Medium | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | N/A |
| Workup | Catalyst Quenching | Water / Dilute HCl | researchgate.net |
Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form C-S and C-C bonds with high efficiency and functional group tolerance.
C-S Bond Formation : This is the most direct route to the target molecule. Palladium, nickel, or copper catalysts are commonly used to couple an aryl halide or triflate with a thiol. organic-chemistry.org For example, 4-bromoacetophenone can be coupled with cyclopentanethiol using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org An alternative involves the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide, which proceeds rapidly under mild conditions. organic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate using a palladium catalyst. nih.govmdpi.com While not a direct method for C-S bond formation, it can be integrated into a synthetic sequence. For instance, a 4-acetylphenylboronic acid could be coupled with a cyclopentylthio-substituted aryl halide. A more complex route could involve first synthesizing a (4-(cyclopentylsulfanyl)phenyl)boronic acid intermediate, which is then subjected to a second Suzuki coupling to introduce a different group if further derivatization is desired. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Heck-Matsuda Reaction : The Heck-Matsuda reaction involves the palladium-catalyzed arylation of an olefin (alkene) using an arenediazonium salt as the aryl source. wikipedia.org The primary utility of this reaction is the formation of a C-C bond between an aryl group and an sp²-hybridized carbon of an alkene. researchgate.net Therefore, it is not a direct or common method for synthesizing this compound, as this would require forming a C(aryl)-S bond or a C(aryl)-C(acetyl) bond, neither of which is the standard application of the Heck-Matsuda protocol.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. While many MCRs are designed for synthesizing complex heterocycles, specific pathways for aryl thioether synthesis have been developed.
A recently reported copper-catalyzed three-component reaction provides a pathway to synthesize aryl alkyl thioethers. organic-chemistry.org This method uses an aryldiazonium salt, a stable and odorless sulfur source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an alkyl bromide. To synthesize the target compound, this would involve reacting 4-acetylbenzenediazonium salt with DABSO and cyclopentyl bromide. The reaction is facilitated by a copper catalyst and zinc, proceeding through a radical pathway to form the desired C-S bond in a single, efficient step. organic-chemistry.org
Scalability and Process Optimization in Research Synthesis
Optimizing a synthetic process for scalability involves maximizing the yield of the desired product while minimizing waste and ensuring the procedure is safe and efficient.
In the context of a Friedel-Crafts acylation for preparing this compound, several factors can be optimized to enhance yield and reduce side products. researchgate.net Key parameters include the choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants.
Side products in Friedel-Crafts acylation can arise from polysubstitution or isomerization. To minimize these, the reaction is typically run at low temperatures, and the amount of catalyst is carefully controlled. A slight excess of the limiting reagent (in this case, cyclopentyl phenyl sulfide) can also be used to ensure complete consumption of the acylating agent. Purification methods such as column chromatography or recrystallization are then employed to isolate the pure para-isomer from any minor ortho-isomer or unreacted starting materials.
Table 2: Parameters for Optimization of Friedel-Crafts Acylation
| Parameter | Objective | Potential Adjustment |
| Catalyst | Maximize activity, minimize side reactions | Screening Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) |
| Solvent | Ensure solubility, inertness | Testing solvents like CS₂, CH₂Cl₂, nitrobenzene |
| Temperature | Control reaction rate, reduce byproducts | Running the reaction at 0 °C or below |
| Stoichiometry | Maximize conversion, minimize waste | Adjusting the molar ratio of reactants and catalyst |
Applying green chemistry principles to the synthesis of this compound would focus on reducing its environmental impact. mdpi.com This could involve several approaches:
Atom Economy : Designing the synthesis so that a maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents : Replacing hazardous solvents like carbon disulfide or chlorinated hydrocarbons with more benign alternatives.
Catalysis : Employing recyclable solid acid catalysts instead of stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste during workup.
Energy Efficiency : Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. beilstein-journals.org
While specific green synthetic routes for this compound are not widely documented, the general principles of green chemistry provide a framework for developing more sustainable manufacturing processes.
Post-Synthetic Modification and Derivatization Strategies
The structure of this compound offers two primary sites for post-synthetic modification: the ketone functional group and the aryl sulfide linkage. rsc.org These modifications can be used to generate a library of derivatives with potentially new chemical and biological properties.
The ketone group can undergo a wide range of reactions:
Reduction : To form the corresponding secondary alcohol, which can be achieved using reducing agents like sodium borohydride (B1222165). Asymmetric reduction can lead to chiral alcohols.
Oxidation : Such as in the Baeyer-Villiger oxidation to form an ester.
Condensation Reactions : With amines or hydrazines to form imines, oximes, or hydrazones.
Alpha-Halogenation : Followed by nucleophilic substitution to introduce various functional groups adjacent to the carbonyl.
The cyclopentylsulfanyl group can also be modified:
Oxidation : The sulfide can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This changes the electronic properties of the phenyl ring.
Table 3: Potential Derivatization Reactions
| Reaction Site | Reagents and Conditions | Product Type |
| Ketone | NaBH₄, Methanol (B129727) | Secondary Alcohol |
| Ketone | Hydroxylamine hydrochloride, Base | Oxime |
| Ketone | Hydrazine, Base | Hydrazone |
| Sulfide | H₂O₂, Acetic Acid | Sulfoxide |
| Sulfide | Excess H₂O₂, Acetic Acid | Sulfone |
These derivatization strategies highlight the versatility of this compound as a scaffold for creating a diverse range of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyclopentylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZQKHJPWFGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis and Derivatization of 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One
1 Modifications at the Carbonyl Group
The carbonyl group of this compound is a primary site for chemical derivatization, allowing for its conversion into a variety of other functional groups.
Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-[4-(cyclopentylsulfanyl)phenyl]ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Table 1: Plausible Conditions for the Reduction of this compound
| Reagent | Solvent | Product |
|---|
Olefin Synthesis: The carbonyl group can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane), can be employed to introduce a methylene (B1212753) group, yielding 1-cyclopentylsulfanyl-4-(1-phenylethenyl)benzene. masterorganicchemistry.comwikipedia.orglumenlearning.comnrochemistry.com A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which involves a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com The HWE reaction often offers advantages such as higher E-alkene selectivity and easier removal of byproducts. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
Table 2: Potential Olefination Reactions of this compound
| Reaction | Reagent | Product Example |
|---|---|---|
| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-Cyclopentylsulfanyl-4-(1-phenylethenyl)benzene |
Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For instance, reaction with primary amines can yield the corresponding imine derivatives. Aldol-type condensation reactions with other carbonyl compounds are also feasible, typically under basic or acidic conditions, to form α,β-unsaturated ketones. researchgate.netmagritek.com
2 Functionalization of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing acetyl and cyclopentylsulfanyl groups. The acetyl group is a meta-director and deactivating, while the sulfide group is an ortho, para-director and activating. The interplay of these electronic effects will determine the position of substitution.
Halogenation: Direct halogenation of the aromatic ring can be achieved using various halogenating agents. For instance, bromination can be carried out with N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. nih.govresearchgate.netmdpi.comlibretexts.org The position of halogenation will depend on the specific reaction conditions and the relative directing strengths of the existing substituents.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. rsc.orgresearchgate.net This reaction introduces a nitro group onto the ring, which can subsequently be reduced to an amino group, providing a handle for further functionalization.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative |
3 Transformations Involving the Sulfide Linkage
The sulfide linkage in this compound is a key site for modification, primarily through oxidation to the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic and steric properties of the molecule.
Oxidation to Sulfoxide: The sulfide can be selectively oxidized to a sulfoxide, yielding 1-[4-(cyclopentylsulfinyl)phenyl]ethan-1-one. This is a common transformation in medicinal chemistry to modulate the physicochemical properties of a molecule. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone.
Oxidation to Sulfone: Further oxidation of the sulfide or the intermediate sulfoxide leads to the formation of the corresponding sulfone, 1-[4-(cyclopentylsulfonyl)phenyl]ethan-1-one. organic-chemistry.orgscbt.com Stronger oxidizing agents or more forcing reaction conditions are typically required for this transformation. Reagents such as potassium permanganate (B83412) (KMnO4) or excess hydrogen peroxide can be used.
Table 4: Oxidation of the Sulfide Linkage
| Product | Reagent(s) |
|---|---|
| 1-[4-(Cyclopentylsulfinyl)phenyl]ethan-1-one | Hydrogen Peroxide, m-CPBA, Oxone® |
Advanced Spectroscopic and Structural Elucidation of 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. Each technique provides a unique "fingerprint" based on the vibrational modes of chemical bonds, which are sensitive to the local chemical environment.
The vibrational spectrum of 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one is dominated by the characteristic modes of its constituent parts: the para-substituted acetophenone (B1666503) core and the cyclopentylsulfanyl group. While a complete experimental spectrum is not publicly available, the expected vibrational frequencies can be accurately predicted based on extensive data from analogous compounds such as substituted acetophenones and aliphatic thioethers. cdnsciencepub.comrsc.orgcdnsciencepub.com
Key functional group vibrations include:
Carbonyl (C=O) Stretching: The acetophenone moiety features a prominent carbonyl group. This bond gives rise to a very strong and sharp absorption band in the IR spectrum, typically expected in the range of 1675-1690 cm⁻¹. Its precise position is influenced by the electronic effects of the para-substituent.
Aromatic C=C Stretching: The benzene (B151609) ring exhibits a series of characteristic stretching vibrations in the 1400–1610 cm⁻¹ region. Typically, two or three distinct bands are observed, with notable peaks around 1600 cm⁻¹ and 1580 cm⁻¹.
C-S Stretching: The thioether linkage (phenyl-S-cyclopentyl) produces a C-S stretching vibration. These bands are generally weak in IR spectra but can be more prominent in Raman spectra, appearing in the 600–800 cm⁻¹ region. rsc.org
Aliphatic and Aromatic C-H Stretching: Vibrations from C-H bonds are found at higher frequencies. Aromatic C-H stretches appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), while aliphatic C-H stretches from the acetyl methyl and cyclopentyl groups are observed just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
Aliphatic C-H Bending: The methylene (B1212753) (-CH₂) groups of the cyclopentyl ring and the methyl (-CH₃) group of the acetyl moiety exhibit characteristic bending (scissoring, wagging, twisting) vibrations in the 1370-1470 cm⁻¹ region.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Acetyl (CH₃C=O) | C=O Stretch | 1675 - 1690 | Strong, Sharp |
| Phenyl Ring | C=C Stretch | 1580 - 1610 | Medium to Strong |
| Phenyl Ring | C=C Stretch | 1450 - 1500 | Medium to Strong |
| Thioether (C-S-C) | C-S Stretch | 600 - 800 | Weak to Medium |
| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H (Cyclopentyl, Methyl) | C-H Stretch | 2850 - 2970 | Medium to Strong |
| Aliphatic C-H (Cyclopentyl, Methyl) | C-H Bend | 1370 - 1470 | Medium |
The electronic communication between the cyclopentylsulfanyl substituent and the acetyl group through the phenyl ring directly impacts the vibrational frequencies. The sulfur atom of the thioether can donate electron density to the aromatic ring via resonance while also exerting an inductive electron-withdrawing effect. This interplay modulates the bond order of the conjugated system.
The C=O stretching frequency is particularly sensitive to these effects. Electron-donating groups at the para position tend to lower the C=O frequency due to increased resonance, which reduces the double-bond character of the carbonyl. Conversely, electron-withdrawing groups increase it. The observed position of this band can thus provide insight into the net electronic influence of the cyclopentylsulfanyl group.
Raman spectroscopy offers complementary information. Due to the change in polarizability during vibration, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. spectroscopyonline.com Therefore, the C-S stretching mode and the symmetric "breathing" mode of the phenyl ring are often more easily identified via Raman spectroscopy than by IR, providing a more complete vibrational profile of the molecule.
Chiroptical Spectroscopy (if applicable to chiral forms)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are potent tools for determining the absolute configuration and conformational features of chiral substances. However, the application of these techniques is contingent upon the molecule possessing chirality, meaning it must be non-superimposable on its mirror image. The structure of this compound lacks a stereocenter or any other element of chirality, rendering it an achiral molecule. Consequently, it does not exhibit optical activity, and therefore, chiroptical spectroscopic methods are not applicable.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength upon passing through a chiral sample. Both CD and ORD signals are exclusively generated by chiral compounds.
For this compound, which is achiral, the absorption of left and right circularly polarized light is identical. This results in a complete absence of a CD signal across all wavelengths. Similarly, it does not cause any rotation of plane-polarized light, leading to a null ORD spectrum. Therefore, experimental CD and ORD data for this compound would be non-existent and uninformative.
Table 1: Applicability of CD and ORD Spectroscopy
| Compound Name | Chirality | Expected CD Signal | Expected ORD Signal |
| This compound | Achiral | None | None |
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared radiation by chiral molecules during vibrational transitions. It provides detailed information about the stereochemistry and solution conformation of chiral molecules.
As with CD and ORD, VCD is a phenomenon exclusive to chiral substances. Since this compound is an achiral molecule, it does not exhibit any differential absorption of circularly polarized infrared light. Therefore, a VCD spectrum of this compound would show no signals, and the technique is not applicable for its structural analysis.
Table 2: Applicability of VCD Spectroscopy
| Compound Name | Chirality | Expected VCD Signal |
| This compound | Achiral | None |
Chemical Reactivity and Mechanistic Investigations of 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One
Reactivity at the Ketone Functionality
The ketone group, with its electrophilic carbonyl carbon and acidic α-hydrogens, is a primary locus of reactivity.
The carbonyl carbon of the ethanone (B97240) moiety is electrophilic and susceptible to attack by nucleophiles. This can lead to a variety of nucleophilic addition reactions. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols.
Condensation reactions, such as the Aldol condensation, are also feasible due to the presence of α-hydrogens. msu.edu In the presence of a base, the compound can be deprotonated to form an enolate, which can then act as a nucleophile, attacking the carbonyl group of another molecule. msu.edu This dimerization leads to a β-hydroxy ketone. msu.edu
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Aldol Condensation (Self) | NaOH or Acid Catalyst | β-Hydroxy Ketone |
| Claisen-Schmidt Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Base | α,β-Unsaturated Ketone (Chalcone derivative) |
The ketone functionality can be readily reduced to a secondary alcohol, 1-[4-(cyclopentylsulfanyl)phenyl]ethanol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation or treatment with metal hydrides are common methods for this reduction. msu.edu
Conversely, the sulfide (B99878) group is susceptible to oxidation. smolecule.com Controlled oxidation, for example with one equivalent of an oxidizing agent like hydrogen peroxide, would yield the corresponding sulfoxide (B87167), 1-[4-(cyclopentylsulfinyl)phenyl]ethan-1-one. Using a stronger oxidizing agent or excess reagent would lead to the formation of the sulfone, 1-[4-(cyclopentylsulfonyl)phenyl]ethanone. smolecule.com
| Transformation | Reagent(s) | Product |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH or H₂, Pd/C | 1-[4-(Cyclopentylsulfanyl)phenyl]ethanol |
| Sulfide Oxidation (to Sulfoxide) | H₂O₂ (1 equiv.) | 1-[4-(Cyclopentylsulfinyl)phenyl]ethan-1-one |
| Sulfide Oxidation (to Sulfone) | m-CPBA (2 equiv.) or KMnO₄ | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone |
The hydrogens on the methyl group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This process, known as enolization, is a key step in many reactions of ketones. msu.edulibretexts.org The formation of the enol or enolate intermediate allows for substitution reactions to occur at the α-carbon. msu.edu For instance, halogenation in the presence of an acid or base would yield an α-halo ketone. Alkylation is also possible by treating the enolate with an alkyl halide. libretexts.org The acidity of these α-protons is influenced by the substituents on the phenyl ring. Studies on substituted acetophenones show that electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease it. cdnsciencepub.com
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring towards substitution is governed by the electronic effects of the two substituents: the acetyl group and the cyclopentylsulfanyl group.
In electrophilic aromatic substitution (EAS), the rate and position of the incoming electrophile are determined by the existing substituents. wikipedia.orgwikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing), and as ortho-, para-, or meta-directors. masterorganicchemistry.com
Acetyl Group (-COCH₃): This is a moderately deactivating group. organicchemistrytutor.com Through resonance and inductive effects, it withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org It is a meta-director. masterorganicchemistry.comlibretexts.org
Cyclopentylsulfanyl Group (-S-C₅H₉): An alkylthio group like this is an activating group. libretexts.org While the sulfur is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs of electrons can be donated to the ring via resonance, a more dominant effect. lumenlearning.com This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the group an ortho-, para-director. masterorganicchemistry.comlibretexts.org
With both an activating and a deactivating group present, the directing effects are competitive. talkingaboutthescience.com The powerful activating, ortho-, para-directing effect of the sulfide group generally overrides the deactivating, meta-directing effect of the acetyl group. talkingaboutthescience.com Since the two groups are para to each other, the positions ortho to the cyclopentylsulfanyl group (and meta to the acetyl group) are the most activated and sterically accessible sites for electrophilic attack. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the positions ortho to the cyclopentylsulfanyl group.
Nucleophilic aromatic substitution (NAS) is less common for this molecule. NAS typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. masterorganicchemistry.com 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one does not possess these features, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions.
| Substituent Group | Reactivity Effect | Directing Effect | Governing Electronic Effect |
|---|---|---|---|
| Acetyl (-COCH₃) | Deactivating | Meta | -I (Inductive), -R (Resonance) |
| Cyclopentylsulfanyl (-S-R) | Activating | Ortho, Para | -I (Inductive), +R (Resonance) |
Article on the Chemical Reactivity of this compound Unattainable Due to Lack of Specific Research Data
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research data on the chemical reactivity and mechanistic investigations of the compound this compound. While general principles of the reactivity of aryl sulfides, aromatic ketones, and related structures are well-established, detailed experimental findings, data tables, and mechanistic studies pertaining directly to this specific molecule are not available in the public domain.
The requested article was to be structured around a detailed outline, including transformations of the cyclopentylsulfanyl moiety, free radical reactions, photochemistry, and mechanistic elucidation of novel reactions. However, without published research focusing on this compound, any attempt to generate content for these specific sections would be speculative and not based on the required "thorough, informative, and scientifically accurate content" and "detailed research findings."
General information on related compounds suggests potential reactivity pathways. For instance, the sulfide linkage in analogous aryl alkyl sulfides can typically be oxidized to the corresponding sulfoxide and sulfone using various oxidizing agents. The carbon-sulfur bond can, under certain conditions, undergo cleavage or participate in exchange reactions. Similarly, the aromatic ketone moiety can be expected to undergo photochemical reactions typical of this class of compounds. However, the specific influence of the cyclopentylsulfanyl group on the reactivity of the acetophenone (B1666503) core, and vice versa, has not been documented.
The absence of specific data prevents the creation of the requested data tables and a detailed discussion of research findings. Therefore, it is not possible to construct an article that adheres to the user's strict outline and content requirements. Further experimental research on this compound is necessary to provide the specific data needed to fulfill this request.
Mechanistic Elucidation of Novel Reactions
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence this rate. For a compound like this compound, kinetic studies would involve systematically varying experimental conditions, such as temperature, pressure, and the concentration of reactants, to observe the effect on the reaction rate.
Hypothetical Kinetic Data for a Reaction of this compound
To illustrate the type of data generated from such a study, consider a hypothetical reaction where this compound (A) reacts with another substance (B) to form a product (C). The rate of this reaction could be determined by monitoring the disappearance of A or B, or the appearance of C over time. The table below presents hypothetical data for such a kinetic experiment.
| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |
From this data, the rate law for the reaction could be determined. In this hypothetical case, doubling the concentration of A doubles the rate, indicating a first-order dependence on A. Doubling the concentration of B quadruples the rate, suggesting a second-order dependence on B. Thus, the rate law would be: Rate = k[A][B]². The rate constant, k, could then be calculated for each experiment.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. This is achieved by replacing an atom in a reactant molecule with one of its isotopes. For this compound, this could involve replacing a specific carbon atom with ¹³C or a hydrogen atom with deuterium (B1214612) (²H). By analyzing the position of the isotopic label in the product molecules, the reaction mechanism can be elucidated.
While no specific isotopic labeling studies on this compound have been reported, the general principles of this methodology are widely applied in organic chemistry to understand reaction pathways. nih.govnih.gov For instance, if a reaction involving this compound were to be studied, labeling the carbonyl carbon with ¹³C could reveal whether this carbon atom is retained or lost in the final product, providing crucial information about the reaction mechanism.
Transition State Analysis
Transition state analysis involves the study of the high-energy, transient molecular structure that is formed during the conversion of reactants to products. Understanding the structure and energy of the transition state is key to comprehending the reaction's kinetics and mechanism. Computational chemistry methods, such as density functional theory (DFT), are often employed to model the transition state.
In the absence of experimental data for this compound, a theoretical transition state analysis would be purely speculative. However, such an analysis would typically involve calculating the potential energy surface of a proposed reaction to identify the lowest energy path from reactants to products. The geometry, vibrational frequencies, and energy of the transition state structure would be determined to provide insights into the bond-breaking and bond-forming processes.
Theoretical and Computational Chemistry Studies of 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the ground state properties of medium-sized organic molecules like 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one.
A typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various properties can be calculated. For instance, the distribution of electron density reveals the molecule's polarity and electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack. Key structural parameters such as bond lengths, bond angles, and dihedral angles are also determined. While specific experimental data for this compound is not publicly available, a hypothetical DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) would yield the results shown in Table 1.
Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations (Note: These are representative values for illustrative purposes.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1057.34 Hartree | Indicates the overall stability of the molecule at 0 K. |
| Dipole Moment | 2.85 Debye | Quantifies the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| C=O Bond Length | 1.22 Å | Characterizes the carbonyl group, which is a key reactive site. |
| C-S Bond Length | 1.80 Å | Defines the connection of the cyclopentylsulfanyl group to the phenyl ring. |
| Phenyl-Sulfur Dihedral Angle | 85.2° | Describes the rotational orientation of the cyclopentylsulfanyl group relative to the phenyl ring. |
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules or for benchmarking results from less expensive methods like DFT.
For this compound, high-accuracy ab initio calculations could be used to refine the ground state energy or to investigate specific electronic phenomena where DFT might be less reliable. For example, a Coupled Cluster calculation (e.g., CCSD(T)) could provide a benchmark energy value to assess the accuracy of various DFT functionals for this type of sulfur-containing aromatic ketone.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. DFT calculations are commonly used to determine these orbital energies. A hypothetical analysis for this compound would likely show the HOMO localized on the electron-rich cyclopentylsulfanylphenyl moiety and the LUMO centered on the acetophenone (B1666503) portion of the molecule.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values for illustrative purposes.)
| Parameter | Energy (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.15 eV | Represents the energy of the highest energy electrons; related to electron-donating ability. |
| LUMO Energy | -1.85 eV | Represents the energy of the lowest energy state for an accepted electron; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.30 eV | Indicates chemical stability and resistance to electronic excitation. |
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. These simulations model the movements of atoms and molecules based on classical mechanics, providing a view of molecular motion, conformational changes, and intermolecular interactions.
This compound has several rotatable bonds, including the bond between the phenyl ring and the sulfur atom, and the bonds within the cyclopentyl ring. This flexibility means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers for converting between them.
Molecular Dynamics simulations can model the behavior of one or more molecules of this compound in a solvent, such as water or an organic solvent. By simulating the system for a period of nanoseconds or longer, MD can provide insights into how the molecule moves, flexes, and interacts with its surroundings.
These simulations would reveal the preferred solvation shell structure around the molecule, showing how solvent molecules arrange themselves around the polar carbonyl group and the nonpolar cyclopentyl and phenyl groups. Furthermore, simulations of multiple solute molecules could elucidate the nature of intermolecular interactions, such as π-stacking between phenyl rings or dipole-dipole interactions involving the ketone group. This information is invaluable for understanding physical properties like solubility, viscosity, and aggregation behavior, which are difficult to predict from static calculations alone.
Spectroscopic Property Prediction and Validation
Theoretical predictions of spectroscopic properties are invaluable for confirming the structure of newly synthesized molecules and for understanding their electronic and vibrational characteristics. For this compound, computational methods can generate predicted NMR, IR, Raman, and UV-Vis spectra, which can then be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are frequently used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental results to assign signals and confirm the proposed structure.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~198.0 |
| Phenyl C (ipso to acetyl) | - | ~137.0 |
| Phenyl C (ipso to sulfur) | - | ~145.0 |
| Phenyl CH (ortho to acetyl) | ~7.90 | ~128.5 |
| Phenyl CH (ortho to sulfur) | ~7.30 | ~129.0 |
| Acetyl CH₃ | ~2.60 | ~26.5 |
| Cyclopentyl CH (alpha to S) | ~3.50 | ~45.0 |
| Cyclopentyl CH₂ (beta to S) | ~1.80 - 2.00 | ~33.0 |
| Cyclopentyl CH₂ (gamma to S) | ~1.60 - 1.70 | ~25.0 |
Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups and structural motifs.
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be predicted, providing further detail about the connectivity of atoms. For instance, the coupling between the methylene (B1212753) protons and the methine proton in the ethyl group of ethylbenzene (B125841) typically exhibits a J-coupling constant of around 7.4 Hz. docbrown.info Similar predictions for the cyclopentyl group in this compound would be crucial for a complete spectral assignment. libretexts.org
For this compound, computational analysis would reveal characteristic vibrational modes. The carbonyl (C=O) stretch of the ketone is expected to be a strong band in the IR spectrum, typically around 1680 cm⁻¹. The C-S stretching vibration would appear at a lower frequency, generally in the range of 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Illustrative Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |
| Aromatic C-H Stretch | 3100 - 3000 | Low |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Carbonyl (C=O) Stretch | ~1685 | High |
| Aromatic C=C Stretch | 1600 - 1450 | High |
| CH₃ Bending | ~1450, ~1360 | Medium |
| CH₂ Bending | ~1465 | Medium |
| Aromatic C-H Bending | 900 - 675 | Low |
| C-S Stretch | ~700 | Medium |
Note: This data is illustrative and based on characteristic frequencies for the functional groups present in the molecule. The actual values would be obtained from specific DFT calculations. chegg.com
Time-dependent density functional theory (TD-DFT) is the preeminent method for predicting the electronic absorption spectra (UV-Vis) of molecules. youtube.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. mdpi.com These predictions are vital for understanding the electronic transitions within a molecule and for interpreting experimental UV-Vis spectra.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring and the carbonyl group. The sulfur atom, with its lone pairs of electrons, can also participate in n → π* transitions. TD-DFT calculations can help to elucidate the nature of these transitions and predict the maximum absorption wavelengths (λ_max). nih.gov
Illustrative Predicted UV-Vis Absorption Data:
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π* (aromatic) | ~250 | High |
| n → π* (carbonyl) | ~320 | Low |
| π → π* (conjugated system) | ~280 | Medium |
Note: This data is illustrative and based on typical electronic transitions for aromatic ketones and thioethers.
While absorption is more commonly calculated, TD-DFT can also be used to predict fluorescence emission spectra by optimizing the geometry of the first excited state.
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. By mapping out the potential energy surface, identifying transition states, and calculating reaction barriers, theoretical studies can provide a detailed understanding of how a reaction proceeds.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. u-szeged.hu By exploring the PES, chemists can identify stable molecules (minima), and the transition states that connect them. longdom.org For a given reaction of this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to map the energy changes that occur as the reactants are converted into products. researchgate.net
A key piece of information that can be extracted from a potential energy surface is the height of the energy barrier, or activation energy, that separates the reactants from the products. This barrier corresponds to the energy of the transition state relative to the reactants. The transition state is a first-order saddle point on the PES and represents the highest energy point along the minimum energy path of the reaction. researchgate.net
For instance, in the hydride reduction of the carbonyl group in this compound, a computational study would involve locating the transition state for the addition of a hydride ion to the carbonyl carbon. libretexts.org The calculated barrier height would provide an estimate of the reaction rate. By comparing the barrier heights for different possible reaction pathways, the most favorable mechanism can be determined.
Illustrative Calculated Barrier Heights for Nucleophilic Addition to a Ketone:
| Reaction | Nucleophile | Calculated Barrier Height (kcal/mol) |
| Hydride Reduction | H⁻ | ~10 - 15 |
| Grignard Addition | CH₃MgBr | ~12 - 18 |
| Cyanide Addition | CN⁻ | ~8 - 12 |
Note: This data is illustrative and based on typical barrier heights for nucleophilic additions to aromatic ketones. The actual values would depend on the specific computational method and model system used. nih.govlibretexts.org
These computational studies not only provide quantitative data on reaction energetics but also offer a detailed picture of the geometric and electronic changes that occur during a chemical transformation.
Applications of 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One in Specialized Chemical Domains
Role as a Building Block and Intermediate in Organic Synthesis
As a substituted aryl ketone, 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one serves as a valuable precursor in organic synthesis, offering pathways to more complex molecular structures.
Aryl methyl ketones are well-established as versatile synthons for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net The acetyl group in this compound provides a reactive handle for various chemical modifications. For instance, the α-methylene group can be functionalized through halogenation, alkylation, or condensation reactions. organic-chemistry.orgnih.gov One of the most common transformations is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde to form a chalcone. jchemrev.comnih.govjetir.orgresearchgate.netnih.gov These resulting chalcones, α,β-unsaturated ketones, are themselves important intermediates for the synthesis of various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.
Furthermore, aryl ketones can undergo the Willgerodt-Kindler reaction, which converts the acetyl group into a thioamide. thieme-connect.demsu.eduorganic-chemistry.orgwikipedia.orgorganicreactions.org This reaction, typically carried out with sulfur and an amine (such as morpholine), provides a route to amides and their derivatives, further expanding the synthetic utility of the starting ketone.
The cyclopentylsulfanylphenyl moiety of the molecule can be incorporated into a variety of larger and more complex molecular architectures. The aromatic ring can undergo electrophilic substitution reactions, although the orientation of these substitutions would be influenced by both the acetyl and the cyclopentylsulfanyl groups. The sulfur atom in the thioether linkage also offers a site for potential oxidation to sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule. Through multi-step synthetic sequences, this compound could be integrated into pharmacologically active scaffolds, functional dyes, or other advanced materials.
Potential in Materials Science and Polymer Chemistry
The unique combination of a reactive ketone, a thioether linkage, and an aromatic ring suggests potential applications for this compound in the development of novel polymers and functional materials.
While no specific studies on the use of this compound as a monomer have been identified, its structure contains functionalities that could be adapted for polymerization. For example, modification of the acetyl group to a polymerizable group, such as a vinyl group, would create a monomer suitable for vinyl polymerization. uni-bayreuth.deresearchgate.net The resulting polymer would have pendant cyclopentylsulfanylphenyl ketone moieties, which could be used for post-polymerization modification or for imparting specific properties to the material.
The ketone functionality also presents opportunities for its use as a cross-linking agent. Polymers containing ketone groups can be cross-linked through reactions with dihydrazides or other difunctional molecules that react with ketones, forming stable linkages. rsc.org Similarly, the thioether group could potentially be utilized in cross-linking strategies, for instance, through oxidation to disulfides under specific conditions, although this is less common for thioethers compared to thiols. nih.gov Sulfur-containing polymers, in general, are known for their enhanced mechanical, optical, and thermal properties. qmul.ac.uknih.govrsc.orgmiamioh.edursc.org
Aromatic thioethers are known components in the development of functional materials. nih.gov The sulfur atom can interact with metal surfaces and nanoparticles, suggesting potential applications in self-assembled monolayers or as capping agents. The electronic properties of the aromatic ring, modulated by the electron-donating cyclopentylsulfanyl group and the electron-withdrawing acetyl group, could be exploited in the design of organic electronic materials. Further elaboration of the molecular structure could lead to compounds with interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs) or sensors.
Application as a Ligand, Catalyst, or Precursor in Catalysis
The structure of this compound contains potential coordination sites for metal ions, suggesting its use or the use of its derivatives as ligands in catalysis. The oxygen atom of the ketone and the sulfur atom of the thioether could act as a bidentate ligand for various transition metals. Modification of the acetyl group, for example, through the formation of a Schiff base with a primary amine, can introduce additional coordination sites and lead to the formation of multidentate ligands. Such metal complexes can exhibit catalytic activity in a variety of organic transformations. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.net
While direct catalytic applications of this compound have not been reported, the broader class of aryl ketones and thioethers are known to be valuable precursors for catalyst synthesis. The development of specific catalysts derived from this compound would require further research and derivatization to optimize their electronic and steric properties for specific catalytic reactions.
Design and Synthesis of Metal Complexes with the Compound as a Ligand
The structure of this compound contains two potential donor atoms for metal coordination: the sulfur atom of the cyclopentylsulfanyl group and the oxygen atom of the ethanone (B97240) group. This arrangement allows the molecule to function as a ligand in the formation of metal complexes. Thioethers are well-established soft ligands that show a preference for soft metal ions, while the harder carbonyl oxygen typically coordinates to harder metal centers. wikipedia.org This dual functionality allows for diverse coordination behaviors.
The synthesis of metal complexes with this ligand would likely involve reacting this compound with a suitable metal salt in an appropriate solvent. Depending on the metal ion, the stoichiometry, and the reaction conditions, the ligand could coordinate in several ways:
Monodentate Coordination: The ligand could bind to a metal center through either the sulfur atom or the oxygen atom. Coordination through the soft sulfur donor is more likely with soft metals like Palladium(II), Platinum(II), or Silver(I).
Bidentate Chelating Ligand: While the cyclopentyl group provides flexibility, the formation of a stable chelate ring involving both the sulfur and the remote carbonyl oxygen is sterically unlikely. However, in polymeric or multi-metal systems, this possibility cannot be entirely excluded.
Bridging Ligand: The molecule is well-suited to act as a bridging ligand, linking two different metal centers. One metal could be coordinated by the thioether sulfur, and the other by the carbonyl oxygen, leading to the formation of coordination polymers or discrete polynuclear complexes. wikipedia.org
The phenyl ring and cyclopentyl group also play a significant role, providing steric bulk that can influence the geometry of the resulting complex and its solubility in various organic solvents.
| Coordination Mode | Potential Metal Ions | Expected Geometry | Potential Properties |
|---|---|---|---|
| Monodentate (S-donor) | Pd(II), Pt(II), Au(I), Ag(I), Cu(I) | Square Planar, Linear | Catalytic activity, precursors for materials |
| Monodentate (O-donor) | Fe(III), Ti(IV), Al(III) | Octahedral, Tetrahedral | Lewis acid catalysis, magnetic materials |
| Bridging (S, O donors) | Rh(II), Ru(II), Cu(II) | Polymeric chains, dinuclear structures | Porous materials, sensors, spin-crossover behavior mdpi.com |
Investigation of Catalytic Activity in Organic Transformations
Metal complexes derived from thioether-containing ligands have demonstrated significant catalytic activity in a range of organic transformations. researchgate.netacs.org By extension, complexes of this compound could be investigated as potential catalysts. The electronic properties of the ligand, modulated by the electron-donating thioether and the electron-withdrawing acetyl group on the phenyl ring, could influence the reactivity of the coordinated metal center.
Potential catalytic applications include:
Cross-Coupling Reactions: Palladium complexes are central to C-C and C-heteroatom bond formation. A Pd(II) complex of this compound could potentially catalyze reactions such as Suzuki, Heck, or C-S cross-coupling, where the thioether ligand can stabilize the active catalytic species. researchgate.net
Oxidation Reactions: Thioether-ligated copper complexes are known to catalyze the oxidation of alcohols and other organic substrates. researchgate.net Complexes of the title compound could be explored for selective oxidation catalysis, utilizing environmentally benign oxidants like hydrogen peroxide.
Hydrogenation Reactions: Rhodium and Ruthenium complexes featuring sulfur-containing ligands have been employed in transfer hydrogenation reactions of ketones and imines. researchgate.net The hemilabile nature of the thioether bond—its ability to reversibly bind and unbind from the metal center—can be crucial in creating a vacant coordination site necessary for catalytic turnover. acs.org
| Organic Transformation | Potential Metal Catalyst | Role of the Ligand |
|---|---|---|
| C-S Cross-Coupling | Nickel, Palladium | Stabilizes the active metal center; modulates electronic properties. |
| Alcohol Oxidation | Copper, Ruthenium | Facilitates redox cycling of the metal; provides steric control. |
| Transfer Hydrogenation of Ketones | Rhodium, Iridium | Acts as a hemilabile ligand to open a coordination site for the substrate. acs.org |
Supramolecular Chemistry and Host-Guest Interactions
Formation of Self-Assembled Structures
Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies from smaller molecular units. rsc.org this compound possesses several features that make it a candidate for forming self-assembled structures. The flat, aromatic phenyl ring can participate in π-π stacking interactions, a key driving force for the assembly of many aromatic compounds. rsc.org
Furthermore, the molecule can engage in various weak hydrogen bonds, such as C-H···O interactions involving the carbonyl oxygen and C-H···π interactions with the phenyl ring. The thioether group can also influence packing in the solid state. nih.gov The interplay of these varied, directional interactions could guide the molecule to self-assemble into well-defined one-, two-, or three-dimensional structures through a process known as crystal engineering. ul.ie The bulky cyclopentyl group would add a significant steric component, potentially leading to the formation of porous structures or monolayers on surfaces. nih.gov
Investigation of Non-Covalent Interactions
The study of non-covalent interactions is fundamental to understanding molecular recognition, crystal packing, and biological processes. This compound is a model compound for investigating a variety of these weak forces.
π-π Stacking: The phenyl rings can stack in either a face-to-face or offset face-to-face arrangement, driven by electrostatic and dispersion forces.
C-H···O Interactions: The hydrogen atoms of the cyclopentyl and methyl groups can act as donors for weak hydrogen bonds with the carbonyl oxygen as the acceptor. These interactions are highly influential in determining crystal packing. mdpi.com
C-H···π Interactions: Hydrogen atoms from an adjacent molecule can interact favorably with the electron-rich face of the phenyl ring. acs.org
Sulfur-Involved Interactions: The sulfur atom, with its lone pairs and polarizability, can participate in several important non-covalent interactions. These include C-H···S interactions, which are analogous to weak hydrogen bonds, and S···π interactions, where the sulfur atom interacts with the face of a phenyl ring. Computational studies have shown that such interactions can be significant in stabilizing molecular conformations and assemblies. nih.govdntb.gov.ua
The molecule's potential for host-guest chemistry could also be explored. The aromatic ring and thioether group could form a binding pocket for specific guest molecules, such as fullerenes or other electron-deficient species, through a combination of the non-covalent forces listed above. rsc.org
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Structural Influence |
|---|---|---|---|---|
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 5 - 50 | Formation of columnar or layered structures |
| C-H···O | Aliphatic/Aromatic C-H | Carbonyl Oxygen | 2 - 25 | Directional control of crystal packing mdpi.com |
| C-H···π | Aliphatic/Aromatic C-H | Phenyl Ring (π-system) | 5 - 10 | Stabilization of protein-ligand complexes and crystal structures acs.org |
| C-H···S | Aliphatic/Aromatic C-H | Thioether Sulfur | 2 - 8 | Influences molecular conformation and packing |
Advanced Analytical Methodologies for the Detection and Characterization of 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One and Its Transformation Products
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and purifying "1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one" from complex mixtures, including synthetic reaction media and environmental or biological samples. The choice of technique depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its moderate polarity.
Method Development: A typical HPLC method would involve a C18 stationary phase, which provides excellent retention and separation for compounds with aromatic and aliphatic moieties. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is preferred to ensure adequate separation from potential impurities and transformation products that may have a wide range of polarities. Detection is typically achieved using a UV detector, as the aromatic ring in the molecule provides strong chromophores. The detection wavelength would be set at the compound's absorbance maximum (λmax) for optimal sensitivity.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. unamur.becas.czresearchgate.netacs.orgacs.org Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. unamur.becas.czresearchgate.netacs.orgacs.org
Typical HPLC Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | Peak purity index > 0.99; baseline resolution from known impurities |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters |
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. acs.org While "this compound" may have limited volatility due to its molecular weight, GC analysis can be performed, potentially with derivatization of the ketone group to increase volatility and improve chromatographic performance. researchgate.netyoutube.comnih.govresearchgate.net
Method Development: A common derivatization technique for ketones is the formation of oximes by reacting the compound with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). youtube.com This not only increases volatility but also introduces a highly electronegative group, making the derivative amenable to sensitive detection by an electron capture detector (ECD). The analysis would be carried out on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Temperature programming would be employed to ensure the elution of the derivative in a reasonable time with good peak shape. For sulfur-containing compounds, a sulfur-specific detector like the Sulfur Chemiluminescence Detector (SCD) can provide excellent selectivity and sensitivity, often eliminating the need for extensive sample cleanup. nih.govacs.orgresearchgate.net
The structure of "this compound" itself is achiral. However, certain transformation products, particularly those arising from the oxidation of the sulfur atom, can be chiral. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) would create a chiral center at the sulfur atom. In such cases, chiral chromatography is essential to separate and quantify the individual enantiomers. researchgate.netacs.orgrsc.orgresearchgate.netchemistryviews.orgnih.govnih.govCurrent time information in Pittsburgh, PA, US.nih.gov
Method Development: Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). For HPLC, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and effective for a wide range of compounds, including sulfoxides. researchgate.netacs.org The separation is typically performed in normal-phase, polar organic, or reversed-phase mode, depending on the specific CSP and analyte. Current time information in Pittsburgh, PA, US. For GC, cyclodextrin-based CSPs are commonly used for the separation of enantiomers of various compounds, including ketones and sulfur-containing molecules. researchgate.netchemistryviews.org
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of analytes in complex mixtures. researchgate.netthieme-connect.de
Coupling chromatography with mass spectrometry (MS) provides molecular weight and structural information, enabling confident identification of the parent compound and its transformation products.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing the volatile derivatives of "this compound". acs.org Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint. For "this compound", key fragments would likely arise from cleavage at the acyl group (loss of CH3CO) and fragmentation of the cyclopentyl ring. GC-MS is particularly useful for identifying isomeric transformation products that may have similar retention times but different mass spectra.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for this type of analysis, as it can handle a wide range of polarities and thermal stabilities without the need for derivatization. Using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound and its transformation products can be ionized directly from the HPLC eluent. High-resolution mass spectrometry (HRMS), such as with Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. This is invaluable for identifying unknown transformation products. For example, oxidation of the sulfide to a sulfoxide or sulfone would result in mass increases of 16 and 32 Da, respectively, which can be readily detected by LC-HRMS.
Illustrative LC-MS Data for Potential Transformation Products
| Compound | Plausible Transformation | Expected [M+H]⁺ (m/z) |
|---|---|---|
| This compound | Parent Compound | 235.1155 |
| 1-[4-(Cyclopentylsulfinyl)phenyl]ethan-1-one | S-Oxidation (Sulfoxide) | 251.1104 |
| 1-[4-(Cyclopentylsulfonyl)phenyl]ethan-1-one | S-Oxidation (Sulfone) | 267.1053 |
| 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-ol | Ketone Reduction | 237.1311 |
| 4-(Cyclopentylsulfanyl)benzoic acid | Oxidation of Acetyl Group | 237.0947 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated technique that directly couples HPLC with NMR spectroscopy. thieme-connect.de It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information without the need for prior isolation.
Application: LC-NMR is particularly useful when mass spectrometry data alone is insufficient to distinguish between isomers. For example, if oxidation were to occur on the cyclopentyl ring, several positional isomers could be formed with the same mass as the sulfoxide. LC-NMR, through ¹H and ¹³C NMR spectra, can provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons, allowing for the precise structural elucidation of these isomers. The technique can be operated in on-flow mode for abundant components or stop-flow mode for less concentrated analytes, where the chromatographic flow is paused to allow for longer acquisition times and more advanced 2D NMR experiments (e.g., COSY, HSQC) on the peak of interest. The combination of LC-MS and LC-NMR provides a formidable tool for the comprehensive characterization of complex mixtures containing the parent compound and its transformation products.
Electrochemical Methods
Electrochemical analysis provides a powerful platform for investigating the redox characteristics of this compound. These techniques are predicated on measuring the electrical response of the compound to an applied potential, offering both qualitative and quantitative data.
Cyclic voltammetry is a potent electrochemical technique used to study the redox behavior of chemical species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is varied cyclically, valuable insights into the oxidation and reduction processes of a compound can be obtained. mdpi.com This method is instrumental in determining the stability, reactivity, and potential electrochemical reaction products of a substance. mdpi.com
For compounds structurally related to this compound, such as those containing acetophenone (B1666503) or other substituted phenyl moieties, cyclic voltammetry reveals distinct oxidation and reduction peaks. researchgate.netmdpi.com These peaks correspond to the transfer of electrons to or from the molecule, indicating the potentials at which oxidation and reduction occur. The shape and position of these peaks can provide information about the reversibility of the redox reactions and the stability of the resulting species. mdpi.com For instance, in similar aromatic ketones, the carbonyl group and the substituted phenyl ring are often the primary sites of electrochemical activity. mdpi.com The cyclopentylsulfanyl group in the target compound is expected to influence the electron density of the phenyl ring, thereby affecting its oxidation and reduction potentials.
A typical cyclic voltammetry experiment would involve dissolving this compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram, a plot of current versus potential, would be analyzed to identify the anodic and cathodic peak potentials and currents. By varying the scan rate, further information on the kinetics of the electron transfer processes can be elucidated. researchgate.net
Table 1: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Value | Unit |
| Anodic Peak Potential (Epa) | +1.2 | V vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | -0.8 | V vs. Ag/AgCl |
| Anodic Peak Current (Ipa) | 50 | µA |
| Cathodic Peak Current (Ipc) | 45 | µA |
| Scan Rate | 100 | mV/s |
Note: This data is hypothetical and serves as an example of typical parameters obtained from a cyclic voltammetry experiment.
Amperometry and coulometry are electrochemical techniques that can be employed for the precise quantitative analysis of electroactive species like this compound. Amperometry involves measuring the current as a function of time at a fixed potential, where the current is directly proportional to the concentration of the analyte. This method is particularly useful for monitoring changes in concentration over time, for example, in kinetic studies or as a detection method in chromatography.
Coulometry, on the other hand, measures the total charge that passes during an electrochemical reaction. By completely oxidizing or reducing the analyte at a controlled potential, the total charge (in coulombs) can be related to the total amount of the substance via Faraday's law. This provides an absolute method of quantification without the need for a calibration curve, assuming 100% current efficiency.
For the quantitative determination of this compound in a sample, a suitable potential would first be identified from cyclic voltammetry data, corresponding to a diffusion-limited oxidation or reduction process. In an amperometric measurement, this potential would be applied, and the resulting steady-state current would be measured and compared to a calibration curve prepared from standards of known concentration. nsf.gov For coulometric analysis, the potential would be held until the current decays to a background level, and the integrated charge would be used to calculate the mass of the compound present.
Table 2: Example Calibration Data for Amperometric Analysis of this compound
| Concentration (mM) | Current (µA) |
| 0.1 | 5.2 |
| 0.2 | 10.1 |
| 0.5 | 25.3 |
| 1.0 | 50.5 |
| 2.0 | 100.8 |
Note: This data is illustrative and represents a typical linear relationship between concentration and current in an amperometric experiment.
Thermal Analysis Techniques for Decomposition Pathway Elucidation
Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. rroij.com These methods are crucial for understanding the thermal stability, decomposition mechanisms, and phase behavior of materials like this compound.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ijcce.ac.ir This information is invaluable for determining the thermal stability of a compound and for elucidating its decomposition pathways. nih.gov A TGA experiment provides a thermogram, which is a plot of mass versus temperature. The derivative of this curve, known as the derivative thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. ekb.eg
When this compound is subjected to TGA, it is expected to be stable up to a certain temperature, after which it will begin to decompose. The thermogram would show one or more distinct mass loss steps, each corresponding to the cleavage of specific bonds and the loss of volatile fragments. mdpi.com For example, initial mass loss might be attributed to the loss of the cyclopentylsulfanyl group, followed by the decomposition of the aromatic ketone core at higher temperatures. By analyzing the percentage of mass lost at each step, it is possible to propose a plausible decomposition mechanism. nih.gov The atmosphere in which the analysis is conducted (e.g., inert nitrogen or oxidative air) will also significantly influence the decomposition pathway and the final residue.
Table 3: Illustrative TGA Data for the Thermal Decomposition of this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Possible Lost Fragment |
| 1 | 200 - 350 | 45.8 | C5H9S (Cyclopentylthio radical) |
| 2 | 350 - 500 | 34.5 | C7H7CO (Acylphenyl radical) |
| 3 | 500 - 700 | 19.7 | Remaining fragments |
Note: This data is hypothetical and intended to illustrate the type of information obtained from a TGA experiment.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rroij.com DSC is highly sensitive to changes in heat flow and is widely used to study thermal events such as melting, crystallization, glass transitions, and chemical reactions. charnwooddiscovery.comazom.com
A DSC analysis of this compound would provide a thermogram showing endothermic and exothermic peaks corresponding to various physical and chemical changes. An endothermic peak would typically represent melting, where the compound absorbs heat to transition from a solid to a liquid state. researchgate.net The temperature at the onset of this peak is the melting point. Exothermic peaks, on the other hand, indicate processes that release heat, such as crystallization or decomposition. researchgate.net
The information obtained from DSC is complementary to that from TGA. For example, an exothermic peak in the DSC thermogram that coincides with a mass loss step in the TGA thermogram would confirm that the decomposition process is exothermic. DSC can also be used to study the thermodynamics of these processes by integrating the area under the peaks to determine the enthalpy change (ΔH). Furthermore, DSC is an essential tool for identifying and characterizing different polymorphic forms of a compound, as each polymorph will have a unique melting point and enthalpy of fusion.
Table 4: Representative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 85.2 | 88.5 | 120 (Endothermic) |
| Decomposition | 250.1 | 280.3 | -350 (Exothermic) |
Note: This data is a hypothetical representation of DSC results for illustrative purposes.
Future Directions and Emerging Research Avenues for 1 4 Cyclopentylsulfanyl Phenyl Ethan 1 One
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of aryl sulfides, a key structural component of 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one, has traditionally relied on methods that are often inefficient and environmentally taxing. nih.gov Many conventional routes require harsh reaction conditions or the use of foul-smelling and toxic thiols. mdpi.comwaseda.jp Future research will undoubtedly prioritize the development of "green" synthetic pathways. cambridgescholars.comresearchgate.net
Emerging sustainable strategies that could be adapted for this compound include:
Thiol-Free Synthesis: Nickel-catalyzed aryl exchange reactions offer a promising alternative that avoids the use of odorous thiols by employing alternative sulfur donors, such as 2-pyridyl sulfides. waseda.jpacs.org This method enhances safety and sustainability.
Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis can facilitate C–S bond formation under mild, room-temperature conditions, often using air as a benign oxidant. lidsen.combeilstein-journals.org Similarly, electrochemical methods can drive the reaction without the need for chemical oxidants, improving atom economy. organic-chemistry.org
Catalysis in Green Solvents: Copper-catalyzed C-S coupling reactions performed in water represent a significant step forward in sustainable chemistry, avoiding the use of toxic organic solvents. researchgate.net
Decarbonylative Cross-Coupling: Advanced methods involving the transition-metal-catalyzed decarbonylation of thioesters present novel synthetic disconnections, allowing for the use of ubiquitous carboxylic acids as starting materials. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Method | Key Advantages | Potential Catalyst | Typical Conditions | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Aryl Exchange | Thiol-free, avoids odorous reagents | Ni(cod)₂/dcypt | High temperature, inert atmosphere | waseda.jpacs.org |
| Copper-Catalyzed C-S Coupling | Can be performed in water, avoiding organic solvents | CuI or CuSO₄ | Aqueous base, elevated temperature | nih.govresearchgate.net |
| Visible-Light Photocatalysis | Mild, room-temperature conditions, energy-efficient | Iridium or organic dye photocatalysts | Blue light irradiation, ambient temperature | beilstein-journals.org |
| Transition-Metal-Free Coupling | Avoids potentially toxic and expensive metals | Acid-mediated (TFA) | Elevated temperature, use of diaryliodonium salts | organic-chemistry.org |
Discovery of Unprecedented Chemical Reactivity and Transformations
The bifunctional nature of this compound, containing both a ketone and a thioether, opens the door to a wide range of chemical transformations that have yet to be explored for this specific molecule.
Reactivity at the Ketone Moiety: The aromatic ketone group is a versatile handle for synthetic modification. Future studies could explore:
Deacylative Cross-Coupling: Recent breakthroughs allow for the C-C bond of aromatic ketones to be cleaved and functionalized, converting the ketone into a more versatile ester in a one-pot reaction, which can then be coupled with various nucleophiles like amines and thiols. azom.com
α-Functionalization: The carbon atom adjacent to the carbonyl group can be targeted. For instance, it could be a substrate in multicomponent reactions to form more complex structures like β-acetamido ketones. researchgate.net
Conversion to Thioamides: Direct conversion of the aryl methyl ketone into an α-keto thioamide has been demonstrated using iodine and a sulfur source, a transformation that could yield novel bioactive compounds. mdpi.com
Photochemical Reactions: Acetophenone (B1666503) derivatives are known to have rich photochemical reactivity, which can be harnessed for unique molecular rearrangements or uncaging applications. acs.orgmdpi.com
Reactivity at the Thioether Moiety: The cyclopentylsulfanyl group offers additional sites for chemical modification:
Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives often exhibit distinct electronic properties and biological activities compared to the parent sulfide (B99878).
Ligand Activity: Thioether-containing molecules are increasingly being used as ligands in homogeneous catalysis. researchgate.netsciprofiles.com The sulfur atom can coordinate to transition metals, potentially enabling this compound or its derivatives to act as novel ligands for catalytic processes.
Table 2: Potential Reactivity and Transformations
| Reactive Site | Transformation | Potential Product Class | Reference |
|---|---|---|---|
| Carbonyl Group (C=O) | Reduction | Secondary Alcohols | researchgate.net |
| Aryl-Acyl C-C Bond | Deacylative Esterification | Aromatic Esters | azom.com |
| α-Carbon (-CH₃) | Condensation/Thioamidation | β-Acetamido Ketones / α-Keto Thioamides | researchgate.netmdpi.com |
| Sulfur Atom (-S-) | Oxidation | Sulfoxides / Sulfones | - |
| Entire Molecule | Coordination to Metal | Thioether-Metal Complexes (Ligands) | researchgate.netsciprofiles.com |
Exploration of Novel Applications in Niche Scientific and Technological Fields
The unique combination of an aryl ketone and a sulfide moiety suggests that this compound could serve as a valuable building block in several advanced fields. mdpi.com
Materials Science: Aryl thioethers are integral components in functional organic materials, including sulfur-containing polymers and metal-organic frameworks (MOFs), which often exhibit enhanced properties compared to their oxygen-based analogs. nih.gov This compound could be explored as a monomer for creating novel organic semiconductors, light-emitting materials for OLEDs, or components for energy storage systems like lithium-sulfur batteries. kyushu-u.ac.jpdeliuslab.comsamaterials.comrsc.org
Medicinal Chemistry: The aryl sulfide motif is a privileged structure found in numerous pharmaceuticals. waseda.jpresearchgate.net Furthermore, acetophenone derivatives have been identified as potent and selective inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B). rsc.org Therefore, this compound represents a promising scaffold for the design and synthesis of new therapeutic agents. acs.org
Catalysis: As previously mentioned, the thioether group can act as a ligand for transition metals. sciprofiles.com Derivatives of this molecule could be designed to function as catalysts themselves or as ligands that modulate the activity and selectivity of metal catalysts in important chemical transformations. researchgate.net
Integration with Computational Design for Targeted Material or Catalytic Properties
In silico design and computational modeling are indispensable tools for accelerating the discovery and optimization of functional molecules. rsc.org Applying these methods to this compound could provide crucial insights and guide experimental efforts.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties (e.g., HOMO/LUMO levels), which is vital for designing organic semiconductors. kyushu-u.ac.jp DFT can also elucidate reaction mechanisms for novel transformations and predict the stability and reactivity of potential catalytic intermediates. rsc.org
Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal chemistry, QSAR models can be developed to correlate structural features of derivatives with their biological activity, enabling the rational design of more potent compounds. rsc.org
Molecular Docking: This technique can be used to simulate the binding of this compound derivatives to the active site of a target protein, helping to explain their mechanism of action and guide the optimization of inhibitors. rsc.org
Table 3: Computational Approaches for Future Research
| Computational Method | Research Goal | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Design of organic electronics | Electronic structure, band gap, charge transport | kyushu-u.ac.jp |
| DFT / QM/MM Simulations | Elucidation of catalytic mechanisms | Reaction energy profiles, transition state structures | rsc.org |
| QSAR and Molecular Docking | Drug discovery and design | Binding affinity, inhibitory activity, ADME properties | rsc.org |
| Molecular Dynamics (MD) | Materials property simulation | Polymer morphology, mechanical properties, ion diffusion | - |
Interdisciplinary Research Collaborations and Perspectives
Realizing the full potential of this compound will require a highly collaborative, interdisciplinary approach that bridges multiple scientific fields. mdpi.comkyushu-u.ac.jp The development of this compound from a laboratory curiosity to a valuable chemical entity necessitates a convergence of expertise.
Chemistry and Materials Science: Synthetic chemists are needed to develop the efficient and sustainable routes to the molecule and its derivatives. mdpi.com Materials scientists can then incorporate these new compounds into functional devices like solar cells, batteries, and OLEDs to evaluate their performance. deliuslab.comwestlake.edu.cn
Chemistry and Biology/Medicine: The design and synthesis of new bioactive compounds based on this scaffold requires a close partnership between medicinal chemists and biologists. Biologists can perform the screening and mechanistic studies needed to validate the therapeutic potential of these new molecules. acs.org
Experimental and Computational Chemistry: A synergistic feedback loop between experimental synthesis and computational modeling is crucial. rsc.orgresearchgate.net Computational chemists can predict promising candidate molecules, which are then synthesized and tested by experimentalists. The experimental results, in turn, are used to refine and improve the predictive power of the computational models. researchgate.net
Through such integrated efforts, the scientific community can systematically unlock the promising future of this compound, transforming it into a valuable tool for technological and biomedical advancement.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopentylthiol can react with a halogenated acetophenone derivative (e.g., 4-bromoacetophenone) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. Intermediates are purified via column chromatography and characterized using -NMR, -NMR, and FT-IR to confirm functional groups and structural integrity. Reaction progress is monitored by TLC .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Single crystals are grown via slow evaporation from a solvent (e.g., ethanol). Diffraction data collected using a synchrotron or laboratory X-ray source are processed with SHELXL for structure refinement. The SHELX suite is critical for solving phase problems and optimizing geometric parameters, ensuring accurate depiction of the cyclopentylsulfanyl group's conformation and intermolecular interactions (e.g., van der Waals forces) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies protons on the aromatic ring (δ 7.2–7.8 ppm) and cyclopentyl group (δ 1.5–2.1 ppm). -NMR confirms carbonyl (δ ~200 ppm) and sulfur-bonded carbons.
- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~650 cm (C-S bond) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragments, confirming molecular weight and substituent patterns .
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized to reduce byproduct formation in derivatives of this compound?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/C or Raney Ni) in aprotic solvents (e.g., THF) under controlled H pressure (1–3 atm) minimize over-reduction. Reaction monitoring via GC-MS or in situ FT-IR helps identify intermediates. For stereoselective reductions, chiral ligands (e.g., BINAP) with Ru catalysts improve enantiomeric excess .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Systematic validation includes:
- Replicating assays with standardized protocols (e.g., fixed DMSO concentrations).
- Computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins.
- Comparative analysis using SAR (Structure-Activity Relationship) studies on derivatives to isolate key functional groups responsible for activity .
Q. How does computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time. Density Functional Theory (DFT) calculates electron distribution at the sulfur and carbonyl groups, identifying nucleophilic/electrophilic sites. Binding free energy (ΔG) is quantified using MM-PBSA, correlating with experimental IC values from enzyme inhibition assays .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In sealed containers under inert atmosphere (N) at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
